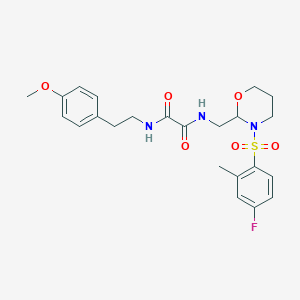

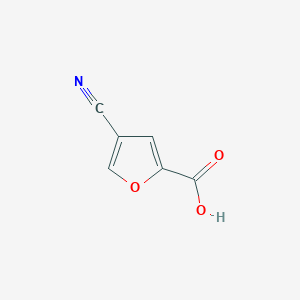

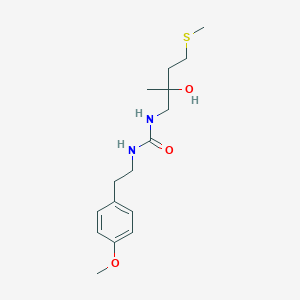

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA has been extensively studied for its unique properties and potential benefits in the field of scientific research.

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis

- A study by Jimenez et al. (2019) focused on the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process involved the use of marine and terrestrial-derived fungi for ene-reduction, leading to the production of a compound with an unusual CN-bearing stereogenic center. This research highlights the potential of using sustainable methods in organic chemistry synthesis (Jimenez et al., 2019).

Cytotoxic Agents in Cancer Research

- Tarleton et al. (2013) developed a series of 2-phenylacrylamides, including analogues of the furan acrylamide derivative, as broad-spectrum cytotoxic agents for cancer treatment. This research indicates the potential of such compounds in developing new cancer therapies (Tarleton et al., 2013).

Food Safety and Toxicology

- Anese et al. (2013) discussed strategies to mitigate acrylamide and furanic compounds in food, highlighting their toxicity and possible carcinogenic nature. The study provides insight into technological measures for reducing these compounds in food, contributing to enhanced food safety (Anese et al., 2013).

Polymer Science

- Du et al. (2010) investigated poly(meth)acrylamide derivatives with pendent cyclic orthoester groups, exploring their aqueous solution properties and pH-dependent hydrolysis behaviors. This research contributes to the understanding of polymers' thermosensitive properties and potential applications in various industries (Du et al., 2010).

Antiviral Drug Development

- A novel compound closely related to the queried chemical, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was identified by Lee et al. (2017) as an inhibitor of SARS coronavirus helicase. This discovery highlights the potential of such compounds in developing treatments for viral infections (Lee et al., 2017).

Corrosion Inhibition

- Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study indicates the utility of such compounds in protecting metals from corrosion, which has significant industrial implications (Abu-Rayyan et al., 2022).

Cell Mechanobiology Research

- Poellmann and Wagoner Johnson (2013) validated a method to activate polyacrylamide substrates for protein patterning, crucial for cell mechanobiology research. This advancement aids in understanding how cells interact with their mechanical environment (Poellmann & Wagoner Johnson, 2013).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-18-10-7-16(11-13-6-9-19-12-13)15(17)5-4-14-3-2-8-20-14/h2-6,8-9,12H,7,10-11H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTLXCZRMOQLCR-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)

![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide](/img/structure/B2697928.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)